Boc-Orn(2-Cl-Z)-OH

描述

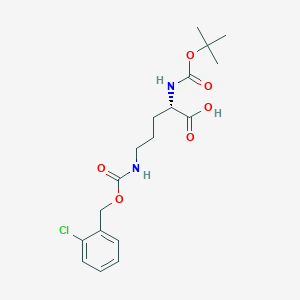

Boc-Orn(2-Cl-Z)-OH, also known as Nα-tert-butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups. These protecting groups prevent unwanted side reactions during peptide chain assembly, making this compound a valuable reagent in the field of synthetic organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(2-Cl-Z)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The δ-amino group is then protected using 2-chlorobenzyloxycarbonyl chloride under similar conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

化学反应分析

Deprotection Reactions

Protected amino groups in Boc-Orn(2-Cl-Z)-OH require sequential deprotection to enable peptide elongation and final side-chain liberation.

Boc Group Removal

The Boc group on the α-amino group is cleaved under strong acidic conditions :

- Trifluoroacetic acid (TFA) : 50–100% TFA in dichloromethane (DCM) at room temperature (RT) for 30–60 minutes .

- Hydrochloric Acid (HCl) : Gaseous HCl in dioxane or ethyl acetate achieves Boc cleavage without affecting the 2-Cl-Z group .

Stability Data :

| Condition | Stability of Boc Group | Stability of 2-Cl-Z Group |

|---|---|---|

| 50% TFA in DCM (1 hr) | Cleaved | Intact |

| HCl (gaseous, 1M in EA) | Cleaved | Intact |

2-Chloro-Z (2-Cl-Z) Group Removal

The δ-amino-protecting 2-Cl-Z group exhibits higher acid stability than the standard Z group, requiring harsher conditions:

- Hydrogen Bromide in TFA (HBr/TFA) : 30% HBr in TFA at RT for 1–2 hours .

- Catalytic Hydrogenation : Not typically effective due to steric hindrance from the chlorine substituent .

Key Comparison :

| Protecting Group | Deprotection Reagent | Time (hr) | Compatibility with Boc |

|---|---|---|---|

| Boc | TFA/HCl | 0.5–1 | N/A |

| 2-Cl-Z | HBr/TFA | 1–2 | Incompatible |

Coupling Reactions

The carboxylic acid group of this compound is activated for peptide bond formation using standard reagents:

Activation Methods

- DCC/HOSu : Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) in THF achieves >90% coupling efficiency .

- DIC/HOBt : Diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) minimizes racemization .

Reaction Conditions :

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/HOSu | THF | RT | 90–95 |

| DIC/HOBt | DMF | 0°C–RT | 85–90 |

Stability During Coupling

The 2-Cl-Z group remains intact under coupling conditions, enabling selective elongation at the α-amino group .

Acid Sensitivity

Prolonged exposure to TFA (>2 hours) may partially hydrolyze the 2-Cl-Z group, necessitating controlled deprotection times .

Racemization

Minimal racemization (<1%) occurs when using HOBt or HOSu as additives, as confirmed by chiral HPLC .

Comparative Analysis with Related Derivatives

| Derivative | α-Protection | δ-Protection | Deprotection Efficiency (δ) |

|---|---|---|---|

| Boc-Orn(Z)-OH | Boc | Z | Lower (H₂/Pd) |

| This compound | Boc | 2-Cl-Z | Higher (HBr/TFA) |

| Fmoc-Orn(Boc)-OH | Fmoc | Boc | TFA-sensitive |

科学研究应用

Peptide Synthesis

Boc-Orn(2-Cl-Z)-OH is predominantly used as a building block in peptide synthesis. The protecting groups allow for the selective assembly of peptides without interference from the amino groups. The compound can be deprotected under acidic conditions to yield free ornithine, which can then participate in further reactions.

Drug Development

The compound plays a crucial role in the design and synthesis of peptide-based drugs. Its unique structural features enhance its potential as a therapeutic agent. For instance, it has been utilized in developing peptides that exhibit antimicrobial properties or induce apoptosis in cancer cells.

Bioconjugation

This compound is employed in bioconjugation processes, facilitating the preparation of conjugates for targeted drug delivery systems and imaging agents. Its ability to form stable peptide bonds makes it an ideal candidate for creating bioconjugates that require precise control over structure and function.

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound significantly inhibits biofilm formation in Staphylococcus aureus, suggesting potential applications in clinical settings.

- Cytotoxicity : Investigations into its effects on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a candidate for cancer therapies.

- Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory responses by downregulating pro-inflammatory cytokines in macrophages, suggesting applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in MDPI demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Research

Research evaluated this compound's effects on various cancer cell lines, revealing that it induces apoptosis via mitochondrial pathways, making it a candidate for further exploration in cancer therapy.

Case Study 3: Inflammatory Response

Investigations suggested that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

作用机制

The mechanism of action of Boc-Orn(2-Cl-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide chain assembly, ensuring the correct sequence and structure of the final peptide product. The Boc group is typically removed under acidic conditions, while the 2-Cl-Z group is removed via hydrogenolysis, allowing the free amino groups to participate in further reactions .

相似化合物的比较

Similar Compounds

Boc-Orn(Z)-OH: Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-L-ornithine.

Boc-Lys(2-Cl-Z)-OH: Nα-tert-butoxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine.

Uniqueness

Boc-Orn(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl protecting group, which offers greater stability and selectivity compared to the benzyloxycarbonyl group. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .

生物活性

Boc-Orn(2-Cl-Z)-OH, or Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, is a derivative of ornithine that has garnered interest in biochemical research and peptide synthesis due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

- Molecular Formula : C₁₈H₂₅ClN₂O₄

- Molar Mass : 364.85 g/mol

- Melting Point : 114-118 °C

- Purity : ≥98.0% (TLC) .

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. The presence of the 2-chloro substituent enhances the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the protection of ornithine followed by chlorination at the 2-position. Various coupling reagents can be employed to facilitate the formation of amide bonds during peptide synthesis. Recent studies have highlighted the use of DEPBT as an efficient coupling reagent for synthesizing peptides containing Boc-protected amino acids .

This compound has been studied for its potential role in the development of biologically active peptides, particularly those mimicking opioid peptides. Research indicates that substituting arginine with homoarginine derivatives like this compound may enhance the resistance of peptides to enzymatic degradation, thus improving their pharmacological profiles .

Case Studies and Research Findings

-

Opioid Peptide Synthesis :

- In a study examining the synthesis of neo-endorphins and dynorphins, this compound was utilized to create homoarginine-containing derivatives. These derivatives showed promising biological activity in guinea-pig ileum (GPI) and mouse vas deferens (MVD) assays, indicating potential as analgesics with reduced susceptibility to metabolic degradation .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against various bacterial strains. The presence of chlorine in its structure could contribute to this bioactivity by enhancing interaction with microbial targets.

-

Peptide Stability :

- A comparative study on peptide stability revealed that incorporating this compound into peptide sequences resulted in increased stability against proteolytic enzymes compared to traditional arginine residues. This characteristic makes it a valuable candidate for developing long-lasting therapeutic peptides .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅ClN₂O₄ |

| Molar Mass | 364.85 g/mol |

| Melting Point | 114-118 °C |

| Purity | ≥98.0% (TLC) |

| Biological Activity Study | Assay Type | Result |

|---|---|---|

| Neo-endorphin Synthesis | GPI Assay | Analgesic activity observed |

| Homoarginine Derivative | MVD Assay | Enhanced stability noted |

| Antimicrobial Testing | Bacterial Strains | Activity against multiple strains |

属性

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSQCSRXFQXKJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428477 | |

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118554-00-0 | |

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。